1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and phospholanyl substituents. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, bromination, and subsequent cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are typically optimized for high yield and purity. These methods may include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can activate substrates and stabilize transition states through hydrogen bonding and other interactions . These interactions are crucial for its catalytic and biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond catalyst.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Utilized in pharmaceutical synthesis.
3,5-Bis(trifluoromethyl)pyrazole: Another compound with trifluoromethyl groups, used in various chemical applications.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione is unique due to its combination of trifluoromethyl and phospholanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific catalytic and synthetic applications .
Properties
Molecular Formula |
C24H27F6NO2P2 |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H27F6NO2P2/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30/h9-15H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1 |
InChI Key |
UPIFPFNHJKOVCW-AJNGGQMLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4[C@H](CC[C@@H]4C)C)C |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C |
Origin of Product |
United States |
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